molecular formula C10H7ClFNO2 B2867530 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione CAS No. 1503808-05-6

1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione

Cat. No.: B2867530
CAS No.: 1503808-05-6
M. Wt: 227.62
InChI Key: HMBYHRLXCARQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H7ClFNO2 and a monoisotopic mass of 227.01494 Da . Its structure is based on the pyrrolidine-2,4-dione scaffold, a versatile moiety of significant interest in medicinal chemistry due to its potential for exploring three-dimensional pharmacophore space . Research into closely related pyrrolidine-2,5-dione (succinimide) derivatives has demonstrated promising biological activities, particularly as central nervous system (CNS) active agents. Compounds with this core structure have shown potent anticonvulsant activity in models such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, which are standard for identifying potential therapies for epilepsy . Some active analogues in this chemical space have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a potential mechanism of action for related compounds . This product is intended for research and development purposes, such as exploring new biologically active molecules or as a building block in synthetic chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-8-3-6(12)1-2-9(8)13-5-7(14)4-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBYHRLXCARQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The molecular formula of 1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione is C₁₀H₇ClFNO₂ , with a SMILES notation of C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl . The compound’s synthesis typically follows one of two pathways:

  • Cyclocondensation of substituted succinic acid derivatives with amines or aromatic precursors.
  • Wittig-Horner-type reactions to introduce the aryl substituent onto a preformed pyrrolidine-dione scaffold.

Cyclocondensation-Based Synthesis

This method involves the formation of the pyrrolidine-2,4-dione ring via cyclization of succinic acid derivatives.

Succinic Acid Intermediate Preparation

Substituted succinic acids serve as precursors. For example:

  • 2-(2-chlorophenyl)succinic acid and 2-(3-chlorophenyl)succinic acid are synthesized via Friedel-Crafts acylation of chlorobenzene derivatives with maleic anhydride.
  • Fluorine introduction often occurs at the aromatic precursor stage, as fluorinated anilines or aryl halides are coupled before cyclization.

Cyclization to Pyrrolidine-2,4-dione

Cyclocondensation with aminoacetic acid or its derivatives yields the dione ring. For instance:

  • 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid is formed by reacting 2-(2-chlorophenyl)succinic acid with aminoacetic acid under reflux in acetic acid.
  • Polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency, with yields ranging from 22% to 45% .
Table 1: Cyclocondensation Reaction Conditions
Starting Material Reagent Solvent Temperature (°C) Yield (%) Reference
2-(2-chlorophenyl)succinic acid Aminoacetic acid Acetic acid 120 38
2-(3-chlorophenyl)succinic acid Ethyl glycinate DMF 80 45

The Wittig-Horner reaction enables direct introduction of the 2-chloro-4-fluorophenyl group onto a preformed dione scaffold.

Phosphonate Intermediate Synthesis

  • 2-Chloro-4-fluorobenzylphosphonic acid diesters are prepared by reacting 2-chloro-4-fluorobenzyl chloride with trialkyl phosphites (e.g., trimethyl or triethyl phosphite).
  • Key step: Refluxing in toluene or benzene with a 1:1–1:3 molar ratio of benzyl chloride to phosphite.

Coupling with Pyrrolidine-2,4-dione

The phosphonate intermediate reacts with a dione precursor (e.g., 4-fluoroacetophenone) under basic conditions:

  • Base : Sodium hydroxide or potassium hydroxide (2–5 equivalents relative to substrate).
  • Solvent : Toluene, acetonitrile, or 1,4-dioxane.
  • Catalyst : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) improve yields by stabilizing intermediates.
Table 2: Wittig-Horner Reaction Optimization
Phosphonate Ester Base Catalyst Temperature (°C) Yield (%) Reference
Diethyl (2-chloro-4-fluorobenzyl)phosphonate KOH DMSO 20–30 94.8
Dimethyl (2-chloro-4-fluorobenzyl)phosphonate NaOH NMP 0–50 95.3

Alternative Method: Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization:

  • Example : A mixture of 2-chloro-4-fluoroaniline and maleic anhydride in DMF irradiated at 150°C for 15 minutes yields the target compound with 88% purity .
  • Advantages: Reduced reaction time (hours to minutes) and improved regioselectivity.

Purification and Characterization

  • Crystallization : Crude products are purified via recrystallization from 2-propanol or ethanol .
  • Chromatography : Gradient HPLC ensures >95% purity for pharmacological applications.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 7.16–7.36 (m, Ar-H), 2.94 (s, pyrrolidine-CH₂).
    • IR (ATR) : Peaks at 1679 cm⁻¹ (C=O stretch) and 1300 cm⁻¹ (C-N stretch).

Challenges and Limitations

  • Regioselectivity : Competing reactions may form 3- or 5-substituted isomers , requiring careful optimization.
  • Hydrolysis Sensitivity : The dione ring is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous solvents.

Industrial Scalability Insights

  • Cost-Effective Catalysts : Replacing DMF with recyclable ionic liquids reduces production costs by 20%.
  • Patent Analysis : The method described in CN102643162B achieves 94.8% yield at pilot scale, highlighting its industrial viability.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The pyrrolidine ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrolidine-2,4-dione derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro position can yield 1-(2-methoxy-4-fluorophenyl)pyrrolidine-2,4-dione.

Scientific Research Applications

Scientific Applications of 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione

This compound is a chemical compound with the molecular formula C10H7ClFNO2C_{10}H_7ClFNO_2 and a molecular weight of 227.62 g/mol. It is a pyrrolidine derivative featuring a pyrrolidine ring with a dione functional group and halogen substituents. This compound has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoroaniline with maleic anhydride under specific conditions. Industrial production methods may optimize similar synthetic routes for large-scale production, potentially including continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions. Common reagents include sodium methoxide and potassium tert-butoxide.
  • Oxidation Reactions: The pyrrolidine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to pyrrolidine-2,4-dione derivatives.
  • Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

The specific reagents and conditions determine the major products formed. For instance, nucleophilic substitution at the chloro position can yield 1-(2-methoxy-4-fluorophenyl)pyrrolidine-2,4-dione.

Applications in Scientific Research

This compound serves as a building block in synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in developing pharmaceuticals and agrochemicals. The compound is also used in studies involving enzyme inhibition and receptor binding because of its ability to interact with specific biological targets. Research includes its potential as an anti-inflammatory and analgesic agent, with derivatives showing promise in preclinical studies for treating various diseases. Furthermore, it is used in developing new materials with specific properties, such as polymers and coatings.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors within biological systems, modulating biochemical pathways and potentially leading to therapeutic effects.

Reported activities include:

  • Anti-inflammatory activity
  • Analgesic effects
  • Anticonvulsant properties

Anticonvulsant Activity

Pyrrolidine derivatives, including this compound, have been evaluated for their anticonvulsant potential. Studies using animal models, such as maximal electroshock (MES) and pentylenetetrazole seizure tests, have shown that compounds with the pyrrolidine-2,5-dione core exhibit significant anticonvulsant activity. Modifications to this core can enhance efficacy.

Analgesic Activity

Derivatives of this compound have demonstrated analgesic effects in animal models, effectively reducing pain responses in acute and chronic pain models. Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the phenyl ring for enhancing analgesic potency.

Comparative Analysis with Related Compounds

A comparison with other compounds helps to understand the unique properties of this compound:

Compound NameStructure FeaturesNotable Activities
1-(3-Chloro-4-fluorophenyl)pyrrolidineSimilar structure but different chloro positionVarying biological activities
Pyrrolidine-2,5-dioneLacks halogen substituentsDifferent pharmacological profile

The presence of both chloro and fluoro substituents in this compound contributes to its distinct chemical reactivity and biological activity compared to related compounds.

Pyrrolidines in Drug Discovery

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparison

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (C₁₁H₈F₃NO₃)
  • Key Differences: Substituent: 4-Trifluoromethoxyphenyl vs. 2-chloro-4-fluorophenyl. Molecular weight: 259.18 g/mol (vs. 239.62 g/mol for the target compound). Impact: Higher lipophilicity due to -OCF₃ may reduce aqueous solubility compared to the target compound.
3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
  • Key Differences: Methyl group at the 1-position of the pyrrolidine-dione core. The phenoxy group may alter binding interactions in biological systems.
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride (Similarity: 0.98)
  • Key Differences: Pyrrolidine backbone (non-dione) vs. pyrrolidine-2,4-dione. Substituent: 2,4-difluorophenyl vs. 2-chloro-4-fluorophenyl. Impact: The absence of the dione ring reduces hydrogen-bonding capacity, while the hydrochloride salt form improves solubility in polar solvents.

Physicochemical Properties

  • Melting Points : Pyridine derivatives with chloro/fluoro substituents exhibit high melting points (268–287°C) due to strong intermolecular forces . The target compound’s melting point is likely comparable but may vary based on crystal packing.
  • Solubility :
    • The trifluoromethoxy derivative may exhibit lower aqueous solubility than the target due to increased hydrophobicity.
    • The hydrochloride salt in difluorophenyl analogues enhances solubility, suggesting that salt formation could improve the target’s bioavailability.

Pharmacological Implications

  • Halogen Effects : The chloro and fluoro groups in the target compound may engage in halogen bonding with biological targets, enhancing binding affinity .
  • Core Modifications : Methylation (as in ) or salt formation (as in ) can tune lipophilicity and solubility, critical for drug-likeness.

Biological Activity

1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C10H7ClFNO2C_{10}H_{7}ClFNO_{2} and a molecular weight of 227.62 g/mol, and it is classified under the CAS number 1503808-05-6. Its structure features a pyrrolidine ring with a dione functional group and halogen substituents, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoroaniline with maleic anhydride under controlled conditions. This method allows for efficient production of the compound, which can then be utilized in various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Such interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as:

  • Anti-inflammatory activity
  • Analgesic effects
  • Anticonvulsant properties

Research indicates that the compound may act as an inhibitor of certain enzymes or receptors, which is crucial for understanding its pharmacological profile.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant potential of pyrrolidine derivatives, including this compound. In one notable study, derivatives containing similar structural motifs were tested in various animal models using the maximal electroshock (MES) and pentylenetetrazole seizure tests. The results indicated that compounds with the pyrrolidine-2,5-dione core demonstrated significant anticonvulsant activity, suggesting that modifications to this core can enhance efficacy .

Analgesic Activity

In addition to anticonvulsant properties, research has shown that derivatives of this compound also exhibit analgesic effects. For instance, studies involving animal models demonstrated that certain derivatives could effectively reduce pain responses in acute and chronic pain models. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing analgesic potency .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesNotable Activities
1-(3-Chloro-4-fluorophenyl)pyrrolidineSimilar structure but different chloro positionVarying biological activities
Pyrrolidine-2,5-dioneLacks halogen substituentsDifferent pharmacological profile

The presence of both chloro and fluoro substituents in this compound contributes to its distinct chemical reactivity and biological activity compared to these related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.